molecular formula C11H14O B6213083 (1r,3s)-3-benzylcyclobutan-1-ol, cis CAS No. 2728725-07-1

(1r,3s)-3-benzylcyclobutan-1-ol, cis

Cat. No.: B6213083
CAS No.: 2728725-07-1
M. Wt: 162.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: is a cyclobutanol derivative with a benzyl group attached to the third carbon atom. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Synthetic Routes and Reaction Conditions:

  • Classical Organic Synthesis: The compound can be synthesized through a series of organic reactions starting from cyclobutanone. The key steps involve the formation of a Grignard reagent from benzyl bromide, followed by the addition to cyclobutanone to form the corresponding alcohol.

  • Catalytic Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the benzyl group onto the cyclobutanol framework.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often involves batch processing, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

  • Continuous Flow Chemistry: This method offers advantages in terms of efficiency and scalability, allowing for the continuous production of the compound under controlled conditions.

Chemical Reactions Analysis

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone, (1R,3S)-3-benzylcyclobutanone, using oxidizing agents such as chromyl chloride or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to regenerate the alcohol.

  • Substitution Reactions: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, PCC, and Dess-Martin periodinane.

  • Reduction: LiAlH4, sodium borohydride (NaBH4).

  • Substitution: Acyl chlorides, alkyl halides, and various coupling reagents.

Major Products Formed:

  • Oxidation: (1R,3S)-3-benzylcyclobutanone.

  • Reduction: (1R,3S)-3-benzylcyclobutan-1-ol.

  • Substitution: Esters, ethers, and other derivatives.

Scientific Research Applications

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study enzyme-substrate interactions and biochemical pathways.

  • Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

(1R,3S)-3-Benzylcyclobutan-1-ol, cis: can be compared with other similar compounds, such as (1R,3R)-3-Benzylcyclobutan-1-ol and (1S,3S)-3-Benzylcyclobutan-1-ol . The differences in stereochemistry result in distinct chemical and biological properties, making This compound unique in its applications.

Comparison with Similar Compounds

  • (1R,3R)-3-Benzylcyclobutan-1-ol

  • (1S,3S)-3-Benzylcyclobutan-1-ol

  • 3-Benzylcyclobutanone

  • 3-Benzylcyclobutanol derivatives

Properties

CAS No.

2728725-07-1

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.